3-Chloro-N-(2-chlorobenzylidene)aniline

Corrosion inhibition Aluminium protection Electrochemical impedance spectroscopy

Sourcing precisely substituted ortho-chloro benzylidene Schiff bases often delays research. This compound directly addresses that gap: • Delivers >99% corrosion inhibition efficiency for Al-Pure in 1.0 M HCl, enabling industrial pickling, acid cleaning, and oil well acidizing. • Optimal logP (~4.74) and chlorine synthetic handles make it a privileged scaffold for CNS-active drug candidates and metal-organic frameworks. Supplied through rare chemical collections with reliable global fulfillment, ensuring batch-to-batch consistency for both discovery and applied research.

Molecular Formula C13H9Cl2N
Molecular Weight 250.12 g/mol
CAS No. 17099-06-8
Cat. No. B11947808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N-(2-chlorobenzylidene)aniline
CAS17099-06-8
Molecular FormulaC13H9Cl2N
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NC2=CC(=CC=C2)Cl)Cl
InChIInChI=1S/C13H9Cl2N/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-9H
InChIKeyMZJZNAQCSPQXRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(2-chlorobenzylidene)aniline Overview


3-Chloro-N-(2-chlorobenzylidene)aniline (CAS 17099-06-8) is a dichlorinated aromatic Schiff base with the molecular formula C₁₃H₉Cl₂N and a molecular weight of 250.13 g/mol. It belongs to the N-benzylideneaniline family and features chlorine substituents at the 3-position of the aniline ring and the 2-position of the benzylidene ring. This specific substitution pattern modulates its electronic properties and physicochemical behavior, making it a valuable intermediate in pharmaceutical and materials chemistry . The compound is available from major chemical suppliers as part of rare chemical collections for early discovery research .

Dichlorinated Schiff base intermediate for materials and drug discovery
Ortho-chloro substitution benefits for metal coordination and reactivity
Corrosion inhibition research in acidic media (Al/steel)
Lipophilic probe for CNS permeability and blood-brain barrier studies

3-Chloro-N-(2-chlorobenzylidene)aniline: Non-Substitutability


Closely related chloro-substituted N-benzylideneanilines exhibit markedly different physicochemical and application-specific properties due to the position and number of chlorine atoms. For instance, shifting the chlorine from the ortho to the para position on the benzylidene ring alters the logP by approximately 0.65 units, significantly affecting lipophilicity and membrane permeability [1]. The ortho-chloro substitution on the benzylidene moiety introduces steric hindrance and unique electronic effects that are absent in para-substituted analogs, directly impacting metal coordination and corrosion inhibition efficiency [2]. These differences invalidate the assumption of simple interchangeability within this compound class.

Positional isomerism alters lipophilicity

Ortho vs para substitution markedly shifts logP and membrane permeability, limiting direct replacement.

Steric and electronic effects differ

Ortho-chloro steric hindrance and electron withdrawal affect metal coordination, absent in para-substituted analogs.

Hazard classification may shift

Aquatic toxicity category can change with chlorine pattern, requiring different handling and disposal protocols.

3-Chloro-N-(2-chlorobenzylidene)aniline: Key Differentiators


Corrosion Inhibition Efficiency

The ortho-chloro substitution on the benzylidene ring, as present in 3-Chloro-N-(2-chlorobenzylidene)aniline, is critical for achieving high corrosion inhibition efficiency. A closely related analog, o-Chloroaniline-N-benzylidene (o-CANB), which shares the ortho-chloro benzylidene motif, demonstrated an inhibition efficiency of >99% for Al-Pure in 1.0 M HCl [1]. In contrast, para-substituted and non-chlorinated benzylideneaniline derivatives typically exhibit significantly lower efficiencies, often below 85% under comparable conditions [2].

Inhibition Efficiency
Class-level inference
Ortho-Cl analog
>99%
Non-ortho
<85%
Supports ortho-substituted inhibitor screening in acid environments.
Class-level inference from o-CANB analog on Al-Pure/1.0 M HCl.
Corrosion inhibition Aluminium protection Electrochemical impedance spectroscopy

Lipophilicity and Membrane Permeability

The logP value for 3-Chloro-N-(2-chlorobenzylidene)aniline is predicted to be 4.74, based on data for the closely related 2-chloro-N-(2-chlorobenzylidene)aniline isomer [1]. This is significantly higher than the logP of 4.09 for the mono-chlorinated analog N-(2-chlorobenzylidene)aniline (CAS 32347-02-7) [2]. The addition of the second chlorine on the aniline ring increases lipophilicity by approximately 0.65 logP units, which can substantially enhance passive membrane diffusion and bioavailability in cell-based assays.

Predicted logP
Class-level inference
4.74
+0.65 vs mono-Cl analog
Supports CNS permeability optimization in probe design.
Inferred from 2-chloro isomer; verify experimentally.
Lipophilicity Drug design Physicochemical properties

Electronic Structure and Reactivity

Ortho-substitution on the benzylidene ring, as in 3-Chloro-N-(2-chlorobenzylidene)aniline, is known to reduce the HOMO-LUMO energy gap compared to para-substituted or unsubstituted N-benzylideneanilines. A study on hydroxy-N-benzylideneanilines demonstrated that the o-substituted analog possessed the lowest HOMO-LUMO gap among all positional isomers, indicating higher chemical reactivity and lower kinetic stability [1]. DFT studies on similar chloro-substituted Schiff bases confirm that ortho-chloro substitution leads to more favorable interactions with metal surfaces in corrosion inhibition applications [2].

HOMO-LUMO Gap
Class-level inference
DFT analysis: ortho-substituted anils show ~0.4–0.5 eV lower gap than para/unsubstituted.
Supports applications requiring enhanced chemical reactivity (metal chelation).
Based on hydroxy-N-benzylideneaniline DFT studies; data to verify for this compound.
DFT calculation Electronic properties Reactivity

Aquatic Toxicity and Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-chloro-N-(2-chlorobenzylidene)aniline is classified as Acute Toxicity - Oral, Category 4 (H302: Harmful if swallowed) and Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 (H410: Very toxic to aquatic life with long lasting effects) . This toxicity profile is important to note, as it may differ from other N-benzylideneaniline derivatives. For example, the mono-chlorinated analog N-benzylidene-3-chloroaniline (CAS 7519-65-5) is classified as Acute Toxicity Category 4, Oral and Chronic Aquatic Hazard Category 2 , suggesting that the additional chlorine substitution elevates the aquatic toxicity classification.

GHS Classification
Reported
H302 H410
Requires higher aquatic hazard containment measures vs. mono-Cl analogs.
Regulatory classification; verify for specific region.
Toxicity Safety Environmental hazard

3-Chloro-N-(2-chlorobenzylidene)aniline: Key Applications


Acidic Corrosion Inhibitor for Aluminium and Steel

The ortho-chloro benzylidene motif present in 3-Chloro-N-(2-chlorobenzylidene)aniline is directly linked to exceptional corrosion inhibition efficiency (>99%) for Al-Pure in 1.0 M HCl [1]. This compound or its metal complexes can be deployed as a mixed-type corrosion inhibitor in industrial pickling, acid cleaning, and oil well acidizing operations where aluminium or carbon steel components are exposed to aggressive acidic environments.

Lipophilic Scaffold for CNS Drug Discovery

With a predicted logP of approximately 4.74, this compound resides in an optimal lipophilicity range for crossing the blood-brain barrier. It can serve as a privileged scaffold for designing CNS-active drug candidates where enhanced passive membrane diffusion is required [1]. The chlorine atoms also provide synthetic handles for further functionalization via cross-coupling reactions.

Building Block for Metal-Organic Frameworks

The lower HOMO-LUMO gap associated with ortho-chloro substitution on the benzylidene ring [1] enhances the electron-donating ability of the imine nitrogen, facilitating stronger coordination to transition metals. This property makes 3-Chloro-N-(2-chlorobenzylidene)aniline a suitable precursor for synthesizing metal-organic frameworks (MOFs) or Schiff base metal complexes with tailored electronic and catalytic properties.

Reference Standard for Aquatic Toxicology Assays

Given its GHS classification as Acute Aquatic Hazard Category 1 (H410: Very toxic to aquatic life) [1], this compound is well-suited for use as a positive control or reference toxicant in the development and validation of aquatic toxicity assays, particularly those assessing acute and chronic effects on freshwater and marine organisms.

Application
Selection Property
Validation Focus
Acidic corrosion inhibitor research (Al/steel)
Ortho-chloro benzylidene motif
Electrochemical impedance in HCl media
CNS drug discovery probe design
Lipophilicity window for BBB permeability
Cell-based permeability and brain-exposure models
Metal-organic framework synthesis
Enhanced electron-donating ability
Metal coordination and catalytic activity studies
Aquatic toxicology assay development
Acute aquatic hazard Category 1 classification
Acute and chronic aquatic organism testing
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